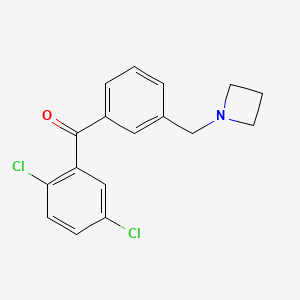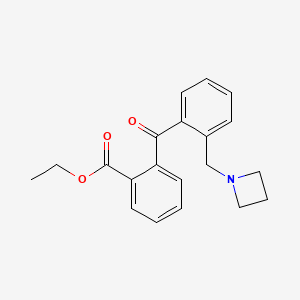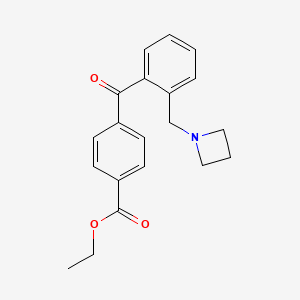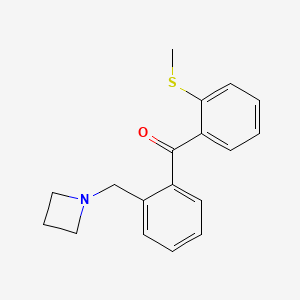
3-(4-アミノ-2-フルオロフェニル)プロパン酸
概要
説明
3-(4-Amino-2-fluorophenyl)propanoic acid is an important compound in the field of organic chemistry due to its unique structure and properties. It is a derivative of phenylpropanoic acid, characterized by the presence of an amino group and a fluorine atom on the aromatic ring.
科学的研究の応用
3-(4-Amino-2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
将来の方向性
3-(4-Amino-2-fluorophenyl)propanoic acid is an important intermediate in the synthesis of various drugs and biologically active molecules. It is used as a building block in the synthesis of mGluR5 subtype-selective ligands and other neuroactive compounds. It may also be used in the synthesis of 2-oxopiperazine guanidine analog .
Relevant Papers Several papers have been retrieved that may contain relevant information about 3-(4-Amino-2-fluorophenyl)propanoic acid . These papers could provide further insights into the properties and applications of this compound.
作用機序
Target of Action
The primary target of 3-(4-Amino-2-fluorophenyl)propanoic acid is currently unknown . This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to phenylalanine, but this is purely speculative. More research is required to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Phenylalanine, from which this compound is derived, is involved in the synthesis of proteins and other bioactive molecules . It’s plausible that 3-(4-Amino-2-fluorophenyl)propanoic acid might affect similar pathways, but this needs to be confirmed through further studies.
Result of Action
As a derivative of phenylalanine , it may have similar effects, but this is purely speculative. More research is required to describe these effects.
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes, including halogenation, nitration, and reduction reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-(4-Amino-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenylpropanoic acids, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules .
類似化合物との比較
- 2-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-2-(4-fluorophenyl)propanoic acid
- 4-Fluorophenylalanine
Comparison: Compared to its analogs, 3-(4-Amino-2-fluorophenyl)propanoic acid exhibits unique properties due to the specific positioning of the amino and fluorine groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
3-(4-amino-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYAYOXHBSWPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)













